molecular formula C15H25N3O16P2 B106626 Udp-glucosamine CAS No. 17479-04-8

Udp-glucosamine

Cat. No. B106626
CAS RN: 17479-04-8
M. Wt: 565.32 g/mol
InChI Key: CYKLRRKFBPBYEI-NQQHDEILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-glucosamine is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids. It is synthesized from glucose-6-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase. UDP-glucosamine is a key intermediate in the formation of various glycosaminoglycans, glycolipids, and glycoproteins.

Scientific Research Applications

Probe for Bacterial Enzyme Inhibitors

UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine serves as a probe to identify inhibitors of LpxC, a crucial enzyme in the lipid A biosynthetic pathway in gram-negative bacteria. This application is significant for developing new antimicrobial agents targeting bacterial cell walls (Maxwell & Bronstein, 2005).

Enzymatic Pathway Studies in Yeast

Research has detailed the enzymatic biosynthesis of UDP-GlcNAc in yeast, highlighting its role as a building block for key structural components of the fungal cell wall, such as chitin and mannoproteins. This insight is pivotal for understanding fungal biology and identifying targets for antifungal drugs (Milewski, Gabriel, & Olchowy, 2006).

Metabolic Engineering for UDP-GlcNAc Production

Studies have demonstrated the metabolic engineering of Lactobacillus casei to increase the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), leveraging the bacterium's potential for producing oligosaccharides. This approach could have applications in biotechnology and pharmaceuticals, where UDP-sugars serve as essential glycosyl donors (Rodríguez-Díaz, Rubio‐del‐Campo, & Yebra, 2012).

Insights into Mycobacterial Cell Wall Synthesis

Research on the bifunctional enzyme GlmU in Mycobacterium tuberculosis has provided critical insights into the synthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a precursor for peptidoglycan and mycobacterial cell wall components. This enzyme is a potential target for developing new anti-tuberculosis drugs, emphasizing the role of UDP-GlcNAc in bacterial pathogenicity (Zhang et al., 2008).

Role in Endothelial Cell Function

A study highlighted the presence of glutamine:fructose-6-phosphate amidotransferase for glucosamine-6-phosphate synthesis in endothelial cells, suggesting that de novo synthesis of glucosamine could have implications for endothelium-dependent relaxation and vascular dysfunction, particularly in the context of diabetes mellitus (Wu, Haynes, Yan, & Meininger, 2001).

properties

CAS RN

17479-04-8

Product Name

Udp-glucosamine

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI Key

CYKLRRKFBPBYEI-NQQHDEILSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

synonyms

UDP-GlcN
UDP-glucosamine
UDP-glucosamine, (beta)-isomer
uridine 5'-diphosphate glucosamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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